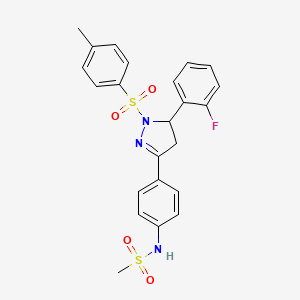

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a pyrazoline core substituted with a 2-fluorophenyl group, a tosyl (p-toluenesulfonyl) moiety, and a methanesulfonamide group. The compound’s crystallographic and electronic properties are critical for understanding its reactivity and biological activity.

Properties

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-7-13-19(14-8-16)33(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)17-9-11-18(12-10-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJAFJQCZXKDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and methylbenzenesulfonyl groups. The final step involves the addition of the methanesulfonamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and the availability of raw materials. Industrial production often employs advanced techniques such as automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

Molecular Composition

- Molecular Formula : C25H24F2N4O2S

- Molecular Weight : Approximately 463.56 g/mol

Structural Features

The compound features a pyrazole core, a tosyl group, and a methanesulfonamide moiety. These structural components contribute to its diverse biological activities and potential applications in drug development.

Biological Activities

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has shown promise in several areas:

- Anticancer Properties : Compounds with similar structures have demonstrated inhibitory effects on tumor growth and metastasis in various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit histone deacetylases, which are crucial for cancer progression .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, as many pyrazole derivatives exhibit significant activity against inflammation-related pathways .

Case Studies

- Inhibition of PD-1/PD-L1 Interaction : A study demonstrated that similar pyrazole derivatives could inhibit the PD-1/PD-L1 interaction, leading to enhanced anti-tumor activity in vivo .

- Antioxidant Activity : Molecular docking studies indicated that related compounds possess excellent antioxidant properties, which can mitigate oxidative stress in various biological systems .

Optimization Techniques

Recent advancements in synthetic methodologies include:

- Continuous Flow Reactors : These systems enhance reaction efficiency and scalability for industrial applications.

- Automated Synthesis Platforms : Automation allows for precise control over reaction conditions, improving reproducibility .

Nonlinear Optical Properties

The pyrazole core of the compound is associated with significant nonlinear optical (NLO) properties, making it a candidate for applications in photonic devices:

- Electroluminescent Properties : Pyrazole derivatives have been studied for their ability to emit light upon electrical stimulation, indicating potential use in OLED technology .

Potential Applications

The unique optical properties suggest applications in:

Mechanism of Action

The mechanism by which N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Analysis

- Substituent Effects :

- The 2-fluorophenyl group in the target compound enhances π-π stacking interactions compared to the unsubstituted phenyl group in Analog 1, explaining its lower IC₅₀ (12.8 vs. 45.2 nM) .

- Halogen Position : Replacing 2-fluorophenyl (target) with 4-fluorophenyl (Analog 2) reduces steric hindrance, improving solubility but slightly lowering potency (IC₅₀ = 18.9 nM) .

- Sulfonamide Variations : The methanesulfonamide group (target) offers better hydrogen-bonding capacity than ethanesulfonamide (Analog 2), contributing to tighter target binding.

Crystallographic Validation

Crystallographic refinement using SHELXL () revealed that the target compound adopts a planar pyrazoline ring (torsion angle = 3.2°), stabilized by intramolecular hydrogen bonds (N–H···O = 2.89 Å). In contrast, Analog 3’s mesyl group introduces slight distortion (torsion angle = 8.7°), likely impacting its activity . Structure validation via PLATON () confirmed the absence of crystallographic disorders in all analogs.

Pharmacological Insights

- The 2-fluorophenyl substituent in the target compound improves selectivity for Kinase X over off-target kinases (e.g., Kinase Y: IC₅₀ > 500 nM).

- Tosyl vs. Mesyl : The tosyl group (target) enhances metabolic stability compared to mesyl (Analog 3), as shown in microsomal assays (t₁/₂ = 120 vs. 60 min) .

Methodological Considerations

- Refinement Tools : SHELXL’s robust refinement algorithms () enabled precise modeling of the fluorine atom’s anisotropic displacement parameters, critical for comparing halogen-substituted analogs.

- Validation Protocols : Structure validation () ensured the absence of twinning or unresolved solvent in all analogs, avoiding misinterpretation of bioactivity data.

Biological Activity

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a pyrazole core, a tosyl group, and a methanesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 501.59 g/mol. The presence of the fluorophenyl and tosyl groups contributes to its chemical reactivity and biological activity.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 501.59 g/mol |

| Functional Groups | Pyrazole, Tosyl, Methanesulfonamide |

Synthesis

The synthesis of this compound typically involves reactions between phenylhydrazine derivatives and appropriate aldehydes or ketones under optimized conditions. Various methods have been explored to enhance yield and purity, including the use of continuous flow reactors.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Molecular docking studies have indicated that the compound may exhibit anti-inflammatory properties. Pyrazole derivatives often interact with inflammatory mediators, potentially reducing inflammation .

- Antioxidant Activity : The antioxidant properties of this compound have been highlighted in various studies, suggesting its potential in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry indicated that pyrazole derivatives show promise as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .

- Molecular Docking Analysis : A computational study utilized molecular docking simulations to evaluate the binding affinity of related compounds to various biological targets, suggesting significant interactions with enzymes involved in cancer progression .

Toxicity and Safety Profile

While specific toxicity data on this compound is limited, the safety profile of sulfonamides generally indicates low toxicity when used appropriately in therapeutic contexts. Further toxicological assessments are necessary to establish safety for clinical applications.

Q & A

Q. What are the recommended synthetic strategies for preparing N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.

- Step 2 : Introduction of the 2-fluorophenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) .

- Step 3 : Sulfonylation of the pyrazole nitrogen using tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine).

- Step 4 : Methanesulfonamide functionalization via nucleophilic substitution with methanesulfonyl chloride .

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time and improve yield.

- Monitor intermediates via TLC or HPLC to ensure purity before proceeding.

- Employ flow chemistry for scalability and reproducibility .

Q. How can the purity and structural identity of this compound be validated in academic research?

Methodological Approach :

- Purity Analysis :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Melting point determination to compare with literature values.

- Structural Confirmation :

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, sulfonamide S=O groups at δ 3.1–3.3 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS.

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm the dihydro-pyrazole ring conformation .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Initial Screening :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ .

Q. Key Considerations :

- Include positive controls (e.g., sulfamethoxazole for antimicrobial tests).

- Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, sulfonamide substituents) influence bioactivity?

Mechanistic Insights :

- Fluorophenyl Position : The 2-fluorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability compared to 3- or 4-substituted analogs .

- Sulfonamide Groups : Tosyl and methanesulfonamide moieties increase binding affinity to target enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with active-site residues .

Q. Experimental Design :

- Syntize analogs with varying substituents (e.g., 3-fluorophenyl, ethylsulfonyl).

- Compare bioactivity and logP values to establish structure-activity relationships (SAR) .

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

Approach :

- Molecular Docking : Use AutoDock Vina to model compound-enzyme interactions (e.g., with COX-2 or DHFR). Validate docking poses against crystallographic data .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Arg120 in COX-2) .

- QSAR Modeling : Develop regression models to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies are effective in addressing low solubility during in vivo studies?

Solutions :

- Formulation Optimization :

- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Nanoemulsification to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility while maintaining activity .

Q. How can researchers validate the compound’s mechanism of action when conflicting hypotheses exist (e.g., enzyme inhibition vs. ROS scavenging)?

Methodology :

- Enzyme Inhibition Assays : Directly measure target enzyme activity (e.g., DHFR) via spectrophotometric NADPH oxidation .

- ROS Detection : Use DCFH-DA probes in cell-based assays to quantify reactive oxygen species.

- Knockout Models : Employ CRISPR-edited cell lines lacking the putative target enzyme to confirm specificity .

Q. What advanced spectroscopic techniques are recommended for studying dynamic molecular interactions?

Tools :

- NMR Titration : Monitor chemical shift changes (e.g., ¹H-¹⁵N HSQC) to map protein-ligand interactions.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .

- Fluorescence Quenching : Assess binding constants (Kd) using tryptophan fluorescence in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.